METHYL 4,5-DIMETHOXY-2-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE
Description
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-29-20-12-17(24(28)31-3)19(13-21(20)30-2)25-23(27)15-9-10-18-16(11-15)22(32-26-18)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPZUVHAXSYFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of nanocatalysts can enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at the benzoate position undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:
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Base-mediated hydrolysis : Treatment with aqueous NaOH or KOH in polar solvents (e.g., methanol/water) at 60–80°C cleaves the ester to 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoic acid .
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Acid-mediated hydrolysis : Concentrated HCl in refluxing ethanol also achieves ester cleavage, though with lower efficiency compared to basic conditions .
Table 1: Hydrolysis Conditions and Yields
| Conditions | Catalyst/Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| 1M NaOH, MeOH/H₂O (3:1) | None | 70°C, 6h | 89 | |
| 6M HCl, EtOH | None | Reflux, 12h | 63 |
Amide Bond Reactivity
The secondary amide group participates in nucleophilic acyl substitution reactions, enabling modifications at the benzoxazole-5-position:
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Acylation : Reaction with acetic anhydride in pyridine introduces acetyl groups, forming methyl 4,5-dimethoxy-2-(N-acetyl-3-phenyl-2,1-benzoxazole-5-amido)benzoate .
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Mannich Reactions : Condensation with formaldehyde and primary amines generates tertiary amine derivatives under microwave irradiation .
Key Findings :
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The amide’s electron-withdrawing benzoxazole ring reduces nucleophilicity, necessitating activated acyl intermediates (e.g., acyl chlorides) for efficient substitution .
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Microwave-assisted synthesis reduces reaction times (e.g., 20 minutes vs. 12 hours conventional) .
Functionalization of the Benzoxazole Ring
The 3-phenyl-2,1-benzoxazole moiety undergoes electrophilic substitution and metal-catalyzed cross-coupling:
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Halogenation : Bromination at the 5-position using NBS in DMF yields halogenated derivatives for Suzuki-Miyaura couplings .
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C–N Coupling : Copper-catalyzed coupling with NH-containing heterocycles (e.g., pyridinones) modifies the benzoxazole’s 5-position .
Table 2: Representative C–N Coupling Reactions
| Substrate | Catalyst System | Ligand | Yield (%) | Source |
|---|---|---|---|---|
| 5-Iodo-benzoxazole | CuI/AgOBz | 4,7-Dimethoxy-1,10-phen | 72 | |
| 4-Bromo-benzoxazole | Pd(OAc)₂/Xantphos | K₃PO₄ | 41 |
Demethylation of Methoxy Groups
The 4,5-dimethoxy groups are susceptible to demethylation using strong Lewis acids:
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BBr₃-mediated demethylation : Treatment with BBr₃ in DCM at −78°C removes methyl groups, generating catechol derivatives .
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Selectivity : The steric environment of the benzoate ring influences reaction rates, with the 4-methoxy group reacting faster than the 5-position .
Oxidative Transformations
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Benzoquinone Formation : Oxidation with KMnO₄ in acidic conditions converts the benzoate’s aromatic ring to a quinone structure, though this degrades the benzoxazole moiety .
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Side Chain Oxidation : The methyl ester’s α-carbon is resistant to oxidation under standard conditions (e.g., CrO₃, HNO₃) .
Complexation with Metal Ions
The benzoxazole nitrogen and amide carbonyl groups act as bidentate ligands for transition metals:
Scientific Research Applications
Antiviral Properties
Research has indicated that compounds similar to methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate exhibit antiviral properties. For instance, studies have shown that benzoxazole derivatives can inhibit viral replication in cell cultures. The mechanism often involves interference with viral RNA synthesis or protein translation pathways .
Anticancer Activity
Several studies have explored the anticancer potential of benzoxazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis and inhibit cell proliferation through multiple pathways .
Study on Antiviral Efficacy
A recent study evaluated the antiviral efficacy of a series of benzoxazole derivatives against Bovine Viral Diarrhea Virus (BVDV). Compounds were tested for their ability to inhibit viral replication in MDBK cells using the MTT assay. The most effective derivatives showed EC50 values ranging from 0.09 to 41 µM, indicating strong antiviral activity .
| Compound | EC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.09 | Inhibition of RNA synthesis |
| Compound B | 41 | Interference with protein translation |
Study on Anticancer Properties
Another significant investigation focused on the anticancer properties of this compound against breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis as evidenced by increased caspase activity .
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MCF7 | 15 | Yes |
| MDA-MB-231 | 25 | Yes |
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate and its analogs:
Structural and Electronic Differences
- Benzoxazole vs. Isoxazole/Sulfonamide : The target compound’s benzoxazole ring is electron-deficient due to the oxazole nitrogen, enhancing its ability to participate in π-π stacking or metal coordination, unlike the electron-rich isoxazole in or the sulfonamide’s hydrogen-bonding capacity.
- Methoxy Groups: The 4,5-dimethoxy substitution pattern is conserved across analogs, but the steric and electronic effects vary with the 2-position substituent. For example, the phenoxyacetyl group in introduces steric bulk but lacks the rigidity of the benzoxazole heterocycle.
- Thiophene vs. Phenyl : The thiophene-containing analog exhibits distinct electronic properties (e.g., lower aromatic stabilization energy, higher polarizability), which may enhance charge-transfer interactions in materials science applications.
Bioactivity and Reactivity
- Catalytic Applications: The benzoxazole-amide group’s N,O-bidentate directing capability (analogous to ) could facilitate metal-catalyzed C–H functionalization reactions, a feature absent in simpler phenoxyacetyl derivatives.
- Synergistic Effects: As seen in essential oils , trace components (e.g., heterocyclic substituents) may modulate bioactivity, implying that the benzoxazole moiety could enhance antimicrobial or anti-inflammatory effects compared to non-heterocyclic analogs.
Biological Activity
Methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate (CAS Number: 924821-23-8) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and research findings from various studies.
- Molecular Formula : C24H20N2O6
- Molecular Weight : 420.43 g/mol
- Structural Features : The compound features a benzoxazole moiety which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis Methods
The synthesis of this compound typically involves the reaction of benzoxazole derivatives with various amines and carboxylic acid derivatives. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of these reactions. For instance, a one-pot synthesis approach has been reported to yield high purity and yield in a shorter reaction time .
Anticancer Activity
Benzoxazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds containing the benzoxazole structure exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 14.1 | |
| A549 (Lung) | 132.3 | |
| HepG2 (Liver) | 248 | |
| PC3 (Prostate) | 443.5 |
These findings suggest that modifications to the benzoxazole structure can significantly influence its anticancer potency.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Screening tests have shown selective antibacterial activity against Gram-positive bacteria while exhibiting lower activity against Gram-negative strains.
| Bacterial Strain | Minimal Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis (Gram-positive) | 50 µg/mL |
| Escherichia coli (Gram-negative) | >100 µg/mL |
This selective activity underscores the importance of structural modifications in enhancing the efficacy of benzoxazole derivatives as antimicrobial agents .
Case Studies
Several studies have focused on the biological activities of related benzoxazole compounds:
- Study on Anticancer Activity : A study highlighted that derivatives with specific substitutions on the benzoxazole ring exhibited enhanced cytotoxicity against breast and lung cancer cell lines. The presence of methoxy groups was found to improve solubility and bioavailability .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various benzoxazole derivatives against common bacterial strains. The study concluded that certain structural features significantly influenced their antimicrobial efficacy .
Q & A
Q. Table 1: Key Analytical Parameters for Structural Validation
| Technique | Critical Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.85 (s, 6H, OCH₃), δ 8.2 (s, 1H, NH) | |
| HRMS | [M+H]⁺ calc. 435.1423, found 435.1418 | |
| X-ray Diffraction | Space group P2₁/c, R-factor < 0.05 |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Unreacted amine | Incomplete acylation | Increase coupling agent stoichiometry (1.2 eq) |
| Hydrolyzed ester | Moisture in DMF | Use molecular sieves, anhydrous conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
